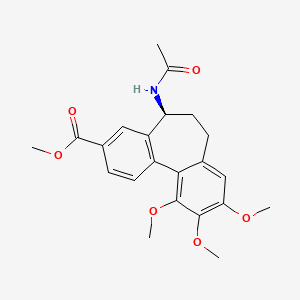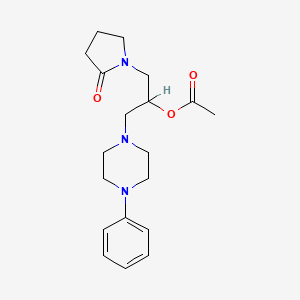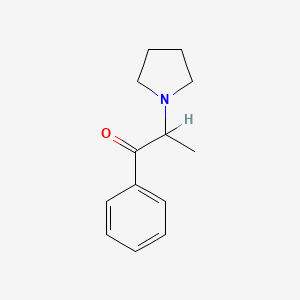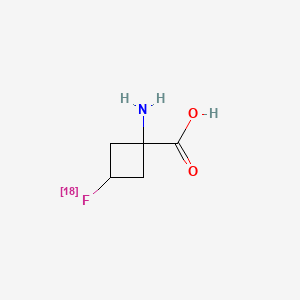
Fluciclovine (18F)
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von 18F-Fluciclovin umfasst mehrere Schritte. Der Prozess beginnt mit der Bereitstellung einer geschützten Vorläuferverbindung, die dann mit Fluor-18 markiert wird. Der Syntheseweg umfasst eine nukleophile Substitution einer Triflatgruppe in Acetonitril, gefolgt von einer alkalischen Entschützung der Ethyl-Schutzgruppe auf einer festen Phase und einer sauren Entschützung der BOC-Schutzgruppe . Industrielle Produktionsverfahren setzen oft automatisierte Radiosyntheseapparaturen ein, um eine hohe radiochemische Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
18F-Fluciclovin unterliegt während seiner Synthese hauptsächlich nukleophilen Substitutionsreaktionen. Zu den gebräuchlichen Reagenzien gehören Acetonitril, Kryptofix 222 und Kaliumcarbonat . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist die radiomarkierte Verbindung, die dann gereinigt und für den Einsatz in der PET-Bildgebung formuliert wird .
Wissenschaftliche Forschungsanwendungen
18F-Fluciclovin wird in der medizinischen Bildgebung, insbesondere zur Detektion von rezidivierendem Prostatakrebs, umfassend eingesetzt. Es hat sich gezeigt, dass es bei der Bildgebung von Gliomen hohen Grades und anderen Tumoren vielversprechend ist, da es über Amino-Säure-Transporter in Tumorzellen aufgenommen werden kann . Seine geringe renale Ausscheidung ermöglicht eine bessere Detektion und Lokalisation des Wiederauftretens von Prostatakrebs . Darüber hinaus wird es in der Forschung verwendet, um Amino-Säure-Transportmechanismen in verschiedenen Krebsarten zu untersuchen .
Wirkmechanismus
18F-Fluciclovin ist ein synthetisches Analogon der Aminosäure L-Leucin. Es wird über Amino-Säure-Transporter wie ASCT2 und LAT1 in Zellen transportiert, die in vielen Krebszellen hochreguliert sind . Sobald es sich in den Zellen befindet, wird es nicht terminally metabolisiert, sondern akkumuliert, was eine Bildgebung von Tumoren ermöglicht .
Wirkmechanismus
Fluciclovine (18F) is a synthetic analog of the amino acid L-leucine. It is transported into cells via amino acid transporters such as ASCT2 and LAT1, which are upregulated in many cancer cells . Once inside the cells, it does not undergo terminal metabolism but accumulates, allowing for imaging of tumors .
Vergleich Mit ähnlichen Verbindungen
18F-Fluciclovin wird oft mit anderen PET-Bildgebungsmitteln wie Cholin- und PSMA-Tracer verglichen. Während Cholin- und PSMA-Tracer auch zur Detektion des Wiederauftretens von Prostatakrebs eingesetzt werden, hat 18F-Fluciclovin den Vorteil der geringeren renalen Ausscheidung, was die Genauigkeit der Detektion verbessert . Ähnliche Verbindungen sind 18F-Cholin und 18F-PSMA, die beide in der PET-Bildgebung bei Prostatakrebs eingesetzt werden .
Eigenschaften
IUPAC Name |
1-amino-3-(18F)fluoranylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2/c6-3-1-5(7,2-3)4(8)9/h3H,1-2,7H2,(H,8,9)/i6-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEDWGYJNHZKQW-KWCOIAHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC1(C(=O)O)N)[18F] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027796 | |
| Record name | Fluciclovine (18F) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
100ºC | |
| Record name | Fluciclovine (18F) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Soluble | |
| Record name | Fluciclovine (18F) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Fluciclovine is transported into the prostate cancer cells via ASCT2 and LAT1 transporters. The activity of LAT1 gets increased in acidic pH, condition that is developed intra-tumorally at certain size. The uptake of fluciclovine presents an androgen-dependent dynamic in hormone sensitive cells. | |
| Record name | Fluciclovine (18F) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
222727-39-1 | |
| Record name | Fluciclovine F18 [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222727391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluciclovine (18F) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluciclovine (18F) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCICLOVINE F-18 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38R1Q0L1ZE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
0ºC | |
| Record name | Fluciclovine (18F) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13146 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


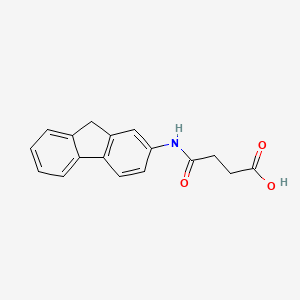
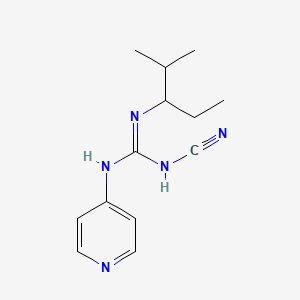
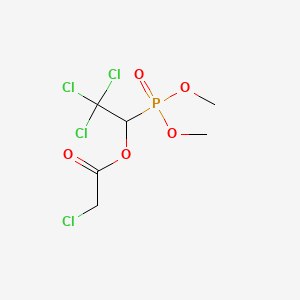
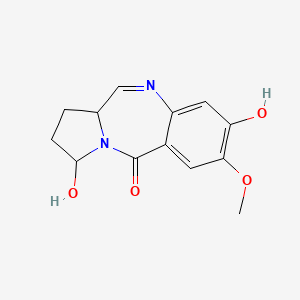
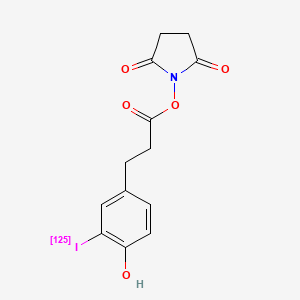
![4-[(17-Methylmorphinan-3-yl)oxy]phenol](/img/structure/B1218315.png)
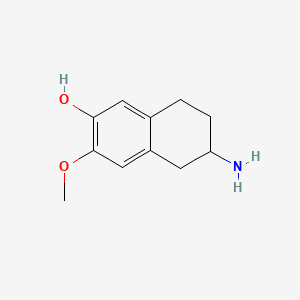
![4-Amino-2-methyl-6,8-bis(methylamino)octahydro-2h-pyrano[2,3-b][1,4]benzodioxine-4a,7,9(10ah)-triol](/img/structure/B1218317.png)
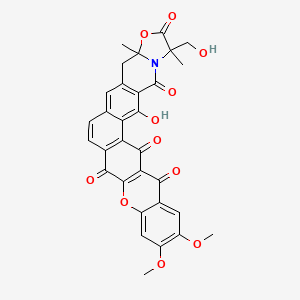
![N-[2-(1,3-diazepin-2-ylideneamino)ethyl]-1,3-diazepin-2-imine;dihydroiodide](/img/structure/B1218319.png)
